![molecular formula C15H17NOS2 B4266315 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4266315.png)
4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide
Overview
Description
4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide, also known as EMT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMT is a member of the thienoisoquinoline class of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has been shown to possess anti-viral activity against a range of viruses, including HIV, hepatitis C, and influenza. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide in lab experiments is its versatility. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has been shown to possess a range of biological activities, making it a useful compound for studying various diseases and cellular processes. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide is also readily available and can be synthesized in high purity and high yields. However, there are also some limitations to using 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide in lab experiments. One of the main limitations is that the mechanism of action of 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide is not fully understood, making it difficult to interpret the results of experiments. Additionally, 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide. Understanding how 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide works at the molecular level could lead to the development of more effective treatments for cancer and other diseases. Another area of research is to test the safety and efficacy of 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide in clinical trials. If 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide is found to be safe and effective in humans, it could be developed into a new class of drugs for the treatment of cancer and other diseases. Finally, research could be conducted to optimize the synthesis of 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide to improve yields and reduce costs, making it more accessible for scientific research.
Scientific Research Applications
4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has been shown to possess a range of biological activities that make it an attractive compound for scientific research. One of the main applications of 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide is in the study of cancer. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It achieves this effect by inducing apoptosis, or programmed cell death, in cancer cells. 4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-ethyl-5-methyl-N-(3-methylsulfanylphenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-4-13-10(2)19-9-14(13)15(17)16-11-6-5-7-12(8-11)18-3/h5-9H,4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZNPOXNNEBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC(=CC=C2)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-[3-(methylsulfanyl)phenyl]thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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